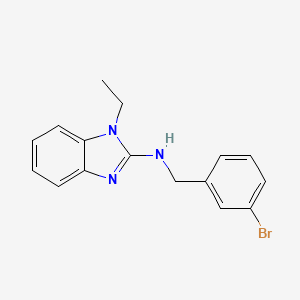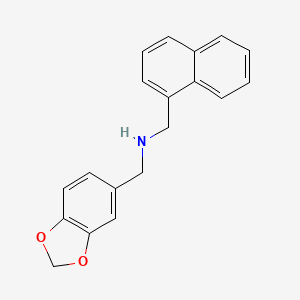
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BMS-986020, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
作用机制
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide acts as a selective inhibitor of the chemokine receptor CXCR2, which is expressed on various immune cells and plays a critical role in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. By blocking CXCR2, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide reduces the inflammatory response and prevents tissue damage.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to reduce the levels of pro-inflammatory cytokines in the blood, improve insulin sensitivity, and reduce body weight in obese mice.
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory effects, selectivity for CXCR2, and relatively straightforward synthesis method. However, the drug's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One possible direction is to investigate the drug's efficacy in clinical trials for the treatment of inflammatory diseases. Another direction is to explore the drug's potential for the treatment of other diseases, such as cancer, where CXCR2 has been implicated in tumor growth and metastasis. Additionally, further optimization of the drug's pharmacokinetic properties may improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising small molecule drug candidate that has shown potent anti-inflammatory effects in preclinical models of inflammatory diseases. The drug's selectivity for CXCR2 and relatively straightforward synthesis method make it an attractive target for further research and development. Future studies will be needed to determine the drug's efficacy in clinical trials and explore its potential for the treatment of other diseases.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with ethyl chloroacetate, followed by the reaction of the resulting ethyl 2-(4-tert-butylphenoxy)acetate with 4-pyridinemethanol to yield 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. The process is relatively straightforward and can be optimized for large-scale production.
科学研究应用
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to the site of inflammation.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-4-6-16(7-5-15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMWGOPKGHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)


![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)
